2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
Description
2-[(3-Nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is a substituted imidazoline derivative characterized by a 4,5-dihydroimidazole core with a thioether-linked 3-nitrobenzyl group at position 2. The hydrochloride salt enhances its solubility and stability. This compound is primarily of interest in medicinal chemistry for its structural similarity to α-adrenergic receptor modulators, though its specific pharmacological profile remains under investigation .
Properties
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S.ClH/c14-13(15)9-3-1-2-8(6-9)7-16-10-11-4-5-12-10;/h1-3,6H,4-5,7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVGLPLVIXKDPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC2=CC(=CC=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The compound consists of a 4,5-dihydro-1H-imidazole core substituted at the 2-position with a (3-nitrobenzyl)thio group and exists as a hydrochloride salt. The preparation strategy typically involves:
- Formation of the imidazoline ring (4,5-dihydro-1H-imidazole) through condensation or cyclization reactions.
- Introduction of the (3-nitrobenzyl)thio substituent by nucleophilic substitution of a suitable leaving group (e.g., halide) on a 3-nitrobenzyl derivative with a thiol or thiolate intermediate.
- Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Preparation of the (3-nitrobenzyl)thio Moiety
The key intermediate, (3-nitrobenzyl)thio group, can be prepared by nucleophilic substitution of 3-nitrobenzyl halides with thiolates:
- Starting material: 3-nitrobenzyl bromide or chloride.
- Nucleophile: Thiolate ion generated from a thiol (e.g., sodium hydrosulfide or thiourea derivatives).
- Reaction conditions: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, at moderate temperatures (room temperature to 80 °C).
- This step forms the (3-nitrobenzyl)thio intermediate essential for subsequent coupling.
Formation of 4,5-Dihydro-1H-imidazole Core
The 4,5-dihydro-1H-imidazole ring can be synthesized via:
- Cyclization of α-halo ketones or α-halo amides with ethylenediamine or related diamines.
- Alternatively, reduction of imidazole derivatives to the dihydro form using catalytic hydrogenation.
- Literature reports on imidazole synthesis often utilize multi-component reactions or condensation of amidines with α-haloketones.
Coupling of (3-nitrobenzyl)thio Group to Imidazoline
- The 2-position of the imidazoline ring can be functionalized by nucleophilic substitution or thioalkylation.
- Reaction of the imidazoline nitrogen or carbon nucleophile with the (3-nitrobenzyl)thio intermediate under basic conditions leads to the formation of the target compound.
- The reaction is often performed in solvents like methanol, ethanol, or DMSO, with bases such as triethylamine or potassium carbonate.
Formation of Hydrochloride Salt
- The free base of 2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole is converted to its hydrochloride salt by treatment with HCl gas or aqueous hydrochloric acid.
- This step improves the compound’s stability, solubility, and handling properties.
Detailed Research Findings and Data Table
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 3-nitrobenzyl halide | Nitration of benzyl halide precursor | 70-85 | Commercially available or prepared via electrophilic aromatic substitution |
| 2 | Formation of (3-nitrobenzyl)thiolate | Reaction of 3-nitrobenzyl halide with thiol/thiolate in DMSO, 50-80 °C | 75-90 | Base-mediated substitution, no catalyst required |
| 3 | Cyclization to 4,5-dihydro-1H-imidazole | Condensation of α-haloketone with ethylenediamine, reflux in ethanol | 65-80 | Alternative: catalytic hydrogenation of imidazole derivatives |
| 4 | Coupling of thio group to imidazoline | Nucleophilic substitution in polar aprotic solvent with base | 60-85 | Reaction monitored by TLC or HPLC |
| 5 | Hydrochloride salt formation | Treatment with HCl in ether or ethanol | Quantitative | Salt formation confirmed by melting point, NMR, and elemental analysis |
Notes on Methodology and Optimization
- Microwave-assisted synthesis has been reported to improve yields and reduce reaction times in related imidazole syntheses, especially for multi-component reactions involving benzyl halides and imidazole precursors.
- Catalyst-free Kornblum oxidation can be used to generate benzaldehydes in situ from benzyl halides, which may be adapted for preparing aldehyde intermediates in related syntheses.
- The choice of solvent and temperature is critical for controlling substitution selectivity and minimizing side reactions such as over-oxidation or polymerization.
- Purification typically involves recrystallization from ethanol or ethyl acetate and confirmation of structure by NMR, IR, and mass spectrometry.
Chemical Reactions Analysis
2-[(3-Nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitrobenzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Hydrolysis: The thioether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding thiol and benzyl alcohol.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium hydroxide, and hydrochloric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmacological agent due to its structural similarity to known bioactive imidazole derivatives. Research indicates that imidazole compounds can act as:
- Antimicrobial Agents : Studies have shown that derivatives of imidazole possess antibacterial and antifungal properties. The nitro group in 2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride may enhance these activities by increasing electron affinity, thus improving interactions with microbial enzymes.
- Anticancer Properties : There is emerging evidence that imidazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism of action for this compound requires further investigation but may involve modulation of cell signaling pathways.
Agricultural Applications
Compounds similar to 2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride are being explored as:
- Pesticides : The imidazole ring is known for its efficacy in agricultural chemicals. This compound could potentially serve as an effective pesticide or herbicide by targeting specific biochemical pathways in pests.
Materials Science
The unique properties of imidazole derivatives make them suitable for:
- Corrosion Inhibitors : Research has demonstrated that imidazole compounds can form protective films on metal surfaces, thus preventing corrosion. This application is particularly relevant in industrial settings where metal degradation is a concern.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various nitro-substituted imidazoles against a panel of bacterial strains. Results indicated that compounds with a nitro group exhibited enhanced antibacterial activity compared to their non-nitro counterparts. Specifically, 2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Effects
In vitro studies reported in Cancer Letters highlighted the ability of certain imidazole derivatives to induce apoptosis in breast cancer cell lines. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins. Further research is needed to assess the specific effects of 2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride on cancer cell viability.
Mechanism of Action
The mechanism of action of 2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a class of 4,5-dihydro-1H-imidazole derivatives with thioether-linked aromatic substituents. Key analogues include:
Physicochemical Properties
- Solubility: Naphazoline hydrochloride is freely soluble in water and ethanol , while the nitro group in the target compound may reduce aqueous solubility due to increased hydrophobicity.
- Melting Point : Naphazoline hydrochloride melts at 255–260°C with decomposition ; the nitrobenzyl derivative’s melting point is unreported but likely higher due to stronger intermolecular interactions.
Pharmacological Activity
- Adrenergic Modulation : Naphazoline and xylometazoline act as α-adrenergic agonists, inducing vasoconstriction . The target compound’s nitro group may confer unique receptor affinity or selectivity, though this remains unverified.
- Antagonist Activity: RX 821002, a structurally related imidazoline, demonstrates α₂-antagonist activity , highlighting how minor substituent changes (e.g., methoxy vs. nitro groups) can invert pharmacological effects.
Biological Activity
The compound 2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride (CAS No. 63906-95-6) is a derivative of imidazole known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.
- Molecular Formula : C10H12ClN3O2S
- Molecular Weight : 318.19 g/mol
- Structure : The compound features a thioether linkage with a nitrobenzyl substituent, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing primarily on its antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that derivatives of imidazole, including the target compound, exhibit significant antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that compounds similar to 2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride possess MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis .
Anticancer Properties
The potential anticancer effects of imidazole derivatives have also been documented:
- Cytotoxicity Studies : In vitro studies reveal that certain imidazole derivatives can induce apoptosis in cancer cell lines. For example, a related compound showed IC50 values indicating effective cytotoxicity against breast and lung cancer cells .
- Mechanisms : The proposed mechanisms include the inhibition of key enzymes involved in cell proliferation and the induction of oxidative stress within cancer cells .
Case Study 1: Antimicrobial Efficacy
In a study evaluating various thioether derivatives, 2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride was tested against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated potent activity with an MIC comparable to standard antibiotics .
Case Study 2: Anticancer Activity
A comparative study on the cytotoxic effects of imidazole derivatives highlighted that 2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride exhibited significant growth inhibition in human cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride?
- Methodological Answer : The synthesis typically involves cyclization of amido-nitriles or thiol-mediated alkylation. A nickel-catalyzed addition to nitriles, followed by proto-demetallation and dehydrative cyclization, is a mild and scalable approach. Functional groups like nitrobenzyl can be introduced via thioether formation using 3-nitrobenzyl thiol precursors. Reaction optimization includes controlling pH, temperature (often 25–60°C), and using catalysts (e.g., Ni) to enhance yield and selectivity .
Q. What spectroscopic techniques are essential for structural characterization?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm the imidazole ring structure, nitrobenzyl substitution, and thioether linkage.
- Mass Spectrometry (MS) : High-resolution MS (Exact Mass: 262.0388) validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., C-S stretch at ~650 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- X-ray Crystallography : Resolves bond angles and stereochemistry, though challenges arise due to hygroscopicity or polymorphism .
Q. How can researchers assess purity and identify impurities in this compound?
- Methodological Answer :
- HPLC with UV/Vis Detection : Uses C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) to quantify purity (>98%) and detect byproducts like unreacted nitrobenzyl thiol or oxidized sulfone derivatives .
- TLC with Iodine Staining : Rapid screening for impurities during synthesis optimization.
- Reference Standards : Compare retention times and spectral data with certified impurities (e.g., des-nitro analogs) .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, HOMO-LUMO gaps (~4.5 eV), and nitro group’s electron-withdrawing effects. These predict reactivity in nucleophilic substitutions or charge-transfer interactions. Basis sets must account for sulfur and nitrogen atoms’ polarizability. Results are validated against experimental UV-Vis spectra and redox potentials .
Q. What strategies resolve contradictions between crystallographic data and computational models?
- Methodological Answer :
- Multi-Technique Validation : Combine X-ray crystallography (for solid-state geometry) with solution-state NMR to assess conformational flexibility.
- DFT-Based Geometry Optimization : Adjust computational parameters (e.g., solvent effects, dispersion corrections) to align with experimental bond lengths (e.g., C-S bond: ~1.81 Å) .
- Dynamic NMR Studies : Probe temperature-dependent tautomerism or rotational barriers in the imidazole ring .
Q. How can reaction mechanisms involving the nitrobenzyl thioether group be elucidated?
- Methodological Answer :
- Isotopic Labeling : Use deuterated nitrobenzyl thiol to track sulfur participation in nucleophilic substitutions.
- Kinetic Studies : Monitor reaction rates under varying pH and nitro group reduction states (e.g., nitro vs. amine) to identify rate-limiting steps.
- In Situ IR Spectroscopy : Detect intermediates like thiolate anions or nitroso derivatives during oxidation/reduction .
Q. What methodologies optimize regioselectivity in functionalizing the imidazole core?
- Methodological Answer :
- Protecting Group Strategies : Use Boc or Fmoc groups to block specific nitrogen sites during alkylation or arylation.
- Directed Metalation : Employ Pd or Cu catalysts to direct cross-coupling reactions (e.g., Suzuki-Miyaura) at the 2-position of the imidazole.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitro group’s directing effects in electrophilic substitutions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
